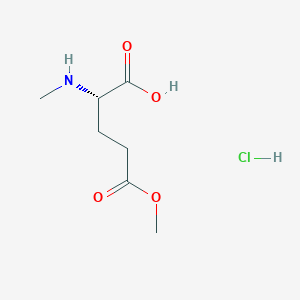
H-N-Me-Glu(OMe)-OH.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-N-Me-Glu(OMe)-OH.HCl, also known as N-methyl-L-glutamic acid methyl ester hydrochloride, is a compound of interest in various scientific fields. This compound is a derivative of glutamic acid, an important neurotransmitter in the brain. The presence of the methyl ester and hydrochloride groups modifies its properties, making it useful for specific applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-N-Me-Glu(OMe)-OH.HCl typically involves the methylation of L-glutamic acid followed by esterification and subsequent conversion to the hydrochloride salt. The process can be summarized as follows:
Methylation: L-glutamic acid is reacted with methyl iodide in the presence of a base such as sodium hydroxide to introduce the N-methyl group.
Esterification: The resulting N-methyl-L-glutamic acid is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of L-glutamic acid are methylated using industrial-grade methyl iodide and sodium hydroxide.
Continuous Esterification: The esterification process is carried out in continuous reactors to ensure high yield and purity.
Hydrochloride Conversion: The final step involves converting the methyl ester to the hydrochloride salt using concentrated hydrochloric acid in large reaction vessels.
Chemical Reactions Analysis
Types of Reactions
H-N-Me-Glu(OMe)-OH.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-L-glutamic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The methyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and catalysts such as palladium on carbon.
Major Products Formed
Oxidation: N-methyl-L-glutamic acid.
Reduction: L-glutamic acid derivatives.
Substitution: Various substituted glutamic acid esters.
Scientific Research Applications
H-N-Me-Glu(OMe)-OH.HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in neurotransmission and its potential effects on brain function.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in neurodegenerative diseases.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of H-N-Me-Glu(OMe)-OH.HCl involves its interaction with glutamate receptors in the brain. As a derivative of glutamic acid, it can mimic or modulate the activity of natural glutamate, influencing neurotransmission and synaptic plasticity. The exact molecular targets and pathways are still under investigation, but it is believed to affect both ionotropic and metabotropic glutamate receptors.
Comparison with Similar Compounds
Similar Compounds
N-methyl-L-glutamic acid: Similar structure but lacks the methyl ester group.
L-glutamic acid: The parent compound without methylation.
N-methyl-D-aspartic acid (NMDA): Another derivative with different receptor activity.
Uniqueness
H-N-Me-Glu(OMe)-OH.HCl is unique due to its specific combination of methylation and esterification, which imparts distinct chemical and biological properties. This makes it particularly useful in research focused on neurotransmission and potential therapeutic applications.
Properties
Molecular Formula |
C7H14ClNO4 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
(2S)-5-methoxy-2-(methylamino)-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m0./s1 |
InChI Key |
IXVRGLRZRIRJET-JEDNCBNOSA-N |
Isomeric SMILES |
CN[C@@H](CCC(=O)OC)C(=O)O.Cl |
Canonical SMILES |
CNC(CCC(=O)OC)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B15252317.png)
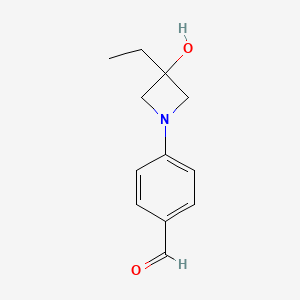
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2,4(9),10-triene-3,10-diol](/img/structure/B15252324.png)
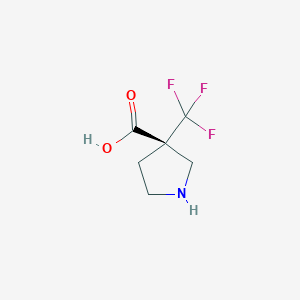

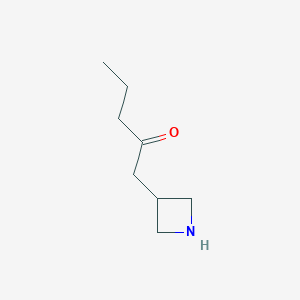
![N-[2-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15252374.png)
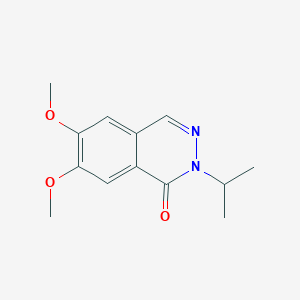
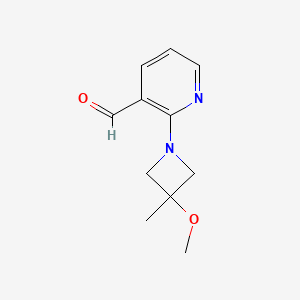
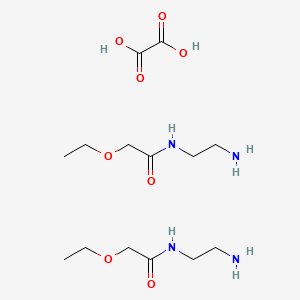
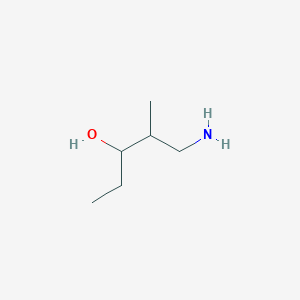
![[2-(4-Methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B15252405.png)
![2,2'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15252411.png)
